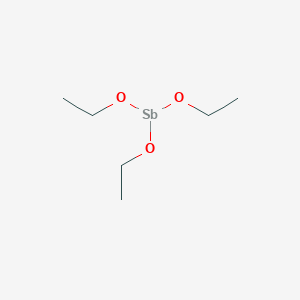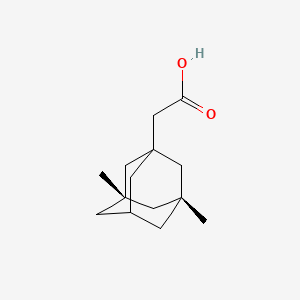
N-Formyl-L-Met-Met-Met
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Formyl-L-Met-Met-Met is a tripeptide compound consisting of three methionine residues with an N-formyl group attached to the amino terminus. This compound is of interest due to its role in various biological processes, particularly in protein synthesis and cellular signaling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Formyl-L-Met-Met-Met can be synthesized through solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The formylation of the N-terminal methionine is typically achieved using formic acid or formyl chloride under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of peptide synthesis apply. Large-scale production would involve automated peptide synthesizers, high-purity reagents, and rigorous purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
N-Formyl-L-Met-Met-Met undergoes various chemical reactions, including:
Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: The formyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles can be used to substitute the formyl group.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Restored methionine residues.
Substitution: Derivatives with different functional groups replacing the formyl group.
Applications De Recherche Scientifique
N-Formyl-L-Met-Met-Met has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Plays a role in studying protein synthesis and cellular signaling pathways.
Medicine: Investigated for its potential in modulating immune responses and as a biomarker for mitochondrial dysfunction.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
N-Formyl-L-Met-Met-Met exerts its effects primarily through its interaction with formyl peptide receptors (FPRs) on the surface of immune cells. These receptors recognize the formyl group and initiate a signaling cascade that leads to various cellular responses, including chemotaxis, activation of immune cells, and modulation of inflammatory processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Formylmethionine: A single methionine residue with an N-formyl group, used in the initiation of protein synthesis in bacteria.
N-Formyl-Met-Leu-Phe: A tripeptide with chemotactic properties, used in studies of immune cell migration.
Uniqueness
N-Formyl-L-Met-Met-Met is unique due to its specific sequence of three methionine residues, which may confer distinct biochemical properties and interactions compared to other formylated peptides
Propriétés
Formule moléculaire |
C16H29N3O5S3 |
|---|---|
Poids moléculaire |
439.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C16H29N3O5S3/c1-25-7-4-11(17-10-20)14(21)18-12(5-8-26-2)15(22)19-13(16(23)24)6-9-27-3/h10-13H,4-9H2,1-3H3,(H,17,20)(H,18,21)(H,19,22)(H,23,24)/t11-,12-,13-/m0/s1 |
Clé InChI |
JAGURBYHFCUGLL-AVGNSLFASA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)O)NC=O |
SMILES canonique |
CSCCC(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



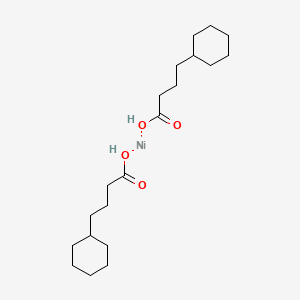
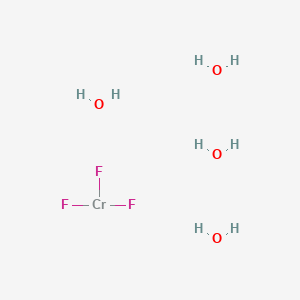
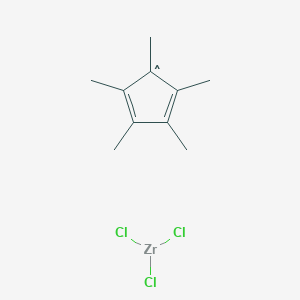
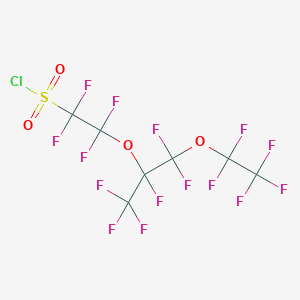
![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)



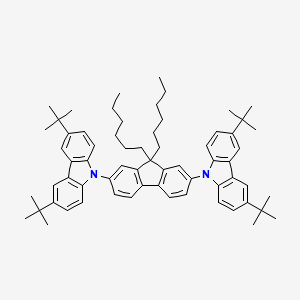
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B12062133.png)
